physical and chemical properties of 2-(2-Bromo-4-fluorophenyl)acetamide
physical and chemical properties of 2-(2-Bromo-4-fluorophenyl)acetamide
An In-depth Technical Guide to 2-(2-Bromo-4-fluorophenyl)acetamide
Foreword: A Molecule of Latent Potential
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic incorporation of halogenated moieties is a cornerstone of rational drug design. The interplay of halogens—their size, electronegativity, and ability to form halogen bonds—profoundly influences a molecule's pharmacokinetic and pharmacodynamic profile. It is within this context that we examine 2-(2-Bromo-4-fluorophenyl)acetamide (CAS No. 65999-41-9).
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, offering instead a field-proven perspective on the synthesis, characterization, and potential applications of this versatile chemical intermediate. We will explore not only what is known but also what can be logically inferred, providing a robust framework for its utilization in novel research endeavors. Critically, we will distinguish this compound from its structural isomers, such as N-(2-bromo-4-fluorophenyl)acetamide, to ensure clarity and precision in its application.
Core Molecular Identity and Physicochemical Profile
2-(2-Bromo-4-fluorophenyl)acetamide is a monosubstituted phenylacetamide. Its structure is characterized by a 2-bromo-4-fluorophenyl group attached to the methylene carbon of an acetamide moiety. This arrangement is fundamentally different from its N-phenyl acetamide (acetanilide) isomers and dictates its unique reactivity.
Table 1: Core Identifiers for 2-(2-Bromo-4-fluorophenyl)acetamide
| Property | Value | Source |
| IUPAC Name | 2-(2-Bromo-4-fluorophenyl)acetamide | - |
| CAS Number | 65999-41-9 | [1] |
| Molecular Formula | C₈H₇BrFNO | [1] |
| Molecular Weight | 232.05 g/mol | [1] |
| SMILES | NC(=O)CC1=CC(F)=CC=C1Br | [1] |
Experimental and Comparative Physical Properties
Direct, experimentally verified physical data for 2-(2-Bromo-4-fluorophenyl)acetamide is not extensively reported in peer-reviewed literature. However, by examining its close structural isomers, we can establish a reasonable baseline for expected properties. This comparative analysis is crucial for planning purification strategies such as recrystallization or chromatography.
Table 2: Comparative Physical Properties of Structural Isomers
| Property | 2-(2-Bromo-4-fluorophenyl)acetamide | N-(2-Bromo-4-fluorophenyl)acetamide (Isomer) | 2-bromo-2-(4-fluorophenyl)acetamide (Isomer) |
| CAS Number | 65999-41-9 | 1009-22-9 | 251366-32-2 |
| Appearance | Data not available | White to grey or pale brown powder[2] | Powder[3] |
| Melting Point | Data not available | 117-119 °C[4] | 110-112 °C[3] |
| Boiling Point | Data not available | 337.5 ± 32.0 °C at 760 mmHg[4] | Data not available |
| Density | Data not available | 1.6 ± 0.1 g/cm³[4] | Data not available |
| Solubility | Expected to be slightly soluble in chloroform and methanol | Data not available | Data not available |
Disclaimer: Data for isomers are provided for contextual and comparative purposes only and should not be assumed as the actual values for 2-(2-Bromo-4-fluorophenyl)acetamide.
Reactivity and Synthetic Utility
The chemical utility of 2-(2-Bromo-4-fluorophenyl)acetamide is primarily derived from its function as a synthetic building block.[5] The presence of the bromo- and fluoro- substituents on the phenyl ring can enhance binding affinity and selectivity towards specific biological targets in more complex derivative molecules.[5]
The molecule presents several sites for chemical modification:
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Amide Group: The primary amide can undergo hydrolysis, reduction, or serve as a handle for further functionalization. It can also engage in protonation or deprotonation depending on the pH.[5]
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Aromatic Ring: The electron-withdrawing nature of the halogen substituents deactivates the ring towards electrophilic substitution but can make it susceptible to nucleophilic aromatic substitution under specific conditions.
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Benzylic Protons: The methylene (CH₂) protons adjacent to the aromatic ring can be deprotonated with a strong base to form a carbanion, enabling alkylation or condensation reactions.
This reactivity profile makes it a valuable precursor for creating libraries of compounds for screening in drug discovery and agrochemical development programs.[5][6]
Caption: Logical workflow from the core intermediate to diverse applications.
Proposed Synthesis Protocol
While a specific published protocol for this exact isomer is scarce, a robust and logical synthetic route can be designed based on fundamental organic chemistry principles. The most direct pathway involves the amidation of the corresponding carboxylic acid, 2-(2-Bromo-4-fluorophenyl)acetic acid.
Reaction: Amidation of 2-(2-Bromo-4-fluorophenyl)acetic acid via an activated intermediate.
Causality: Direct amidation of a carboxylic acid is inefficient. Activation, for example by converting the acid to an acyl chloride, is necessary to make the carbonyl carbon sufficiently electrophilic to react with ammonia.
Step-by-Step Methodology
Part A: Activation of Carboxylic Acid
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Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-(2-Bromo-4-fluorophenyl)acetic acid (1.0 eq.).
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Solvent: Add anhydrous dichloromethane (DCM) as the solvent.
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Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add oxalyl chloride (1.5 eq.) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
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Expertise Note: Oxalyl chloride is preferred over thionyl chloride in many cases as the byproducts (CO₂, CO, HCl) are gaseous, simplifying purification. DMF catalyzes the formation of the Vilsmeier reagent, which is the active acylating species.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
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Isolation: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-(2-Bromo-4-fluorophenyl)acetyl chloride. This intermediate is moisture-sensitive and is typically used immediately in the next step without further purification.
Part B: Amidation
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Setup: In a separate flask, cool a solution of concentrated ammonium hydroxide (excess) in an ice bath.
-
Acylation: Dissolve the crude acyl chloride from Part A in anhydrous DCM. Add this solution dropwise to the cold, vigorously stirred ammonium hydroxide solution.
-
Trustworthiness Note: Maintaining a low temperature and slow addition rate is critical to control the exotherm of the reaction and minimize side product formation. Using a large excess of ammonia ensures complete reaction and neutralizes the HCl byproduct.
-
-
Reaction: Stir the biphasic mixture vigorously for 1-2 hours, allowing it to slowly warm to room temperature.
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Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by column chromatography on silica gel to yield pure 2-(2-Bromo-4-fluorophenyl)acetamide.
Caption: Proposed workflow for the synthesis of the target compound.
Spectroscopic Characterization Profile (Predicted)
As experimental spectra are not publicly available, this section provides an expert prediction of the key spectroscopic features researchers should expect during characterization. These predictions are based on the analysis of structurally similar compounds.[7]
Table 3: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift (δ, ppm) or m/z | Assignment & Rationale |
| ¹H NMR | Aromatic Protons | ~7.0 - 7.6 | Complex multiplets due to H-H and H-F coupling. The proton ortho to the bromine will likely be the most downfield. |
| Methylene Protons | ~3.7 - 4.0 | A singlet integrating to 2H. Its position is influenced by the adjacent aromatic ring and carbonyl group. | |
| Amide Protons | ~5.5 - 6.5 | Two broad singlets, each integrating to 1H. Chemical shift is highly variable and dependent on solvent and concentration. | |
| ¹³C NMR | Carbonyl Carbon | ~170 - 175 | Characteristic chemical shift for a primary amide carbonyl. |
| Aromatic Carbons | ~115 - 160 | Six distinct signals are expected. The carbon bearing the fluorine will show a large C-F coupling constant (JCF). The carbon attached to bromine will be shifted upfield. | |
| Methylene Carbon | ~40 - 45 | The signal for the CH₂ carbon. | |
| Mass Spec. (EI) | Molecular Ion [M]⁺ | m/z 231 / 233 | A characteristic 1:1 isotopic pattern due to the presence of Bromine (⁷⁹Br and ⁸¹Br). |
| Key Fragments | [M-NH₂]⁺, [M-CONH₂]⁺ | Fragments corresponding to the loss of the amide functionality and the benzylic fragment. |
Safety, Handling, and Storage
Specific safety data for this compound is not available. However, based on data for structurally related bromoacetamides, a high degree of caution is warranted.[8][9] Compounds in this class are often classified as acutely toxic and can cause severe skin and eye irritation.[9][10]
-
Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[8][11]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Do not eat, drink, or smoke in the laboratory.[12] Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][11]
Conclusion
2-(2-Bromo-4-fluorophenyl)acetamide represents a strategically designed chemical intermediate with significant potential for application in the discovery of new bioactive molecules. While a comprehensive set of experimentally determined data is not yet available in the public domain, this guide has provided a robust framework based on its molecular structure, comparative analysis of its isomers, and fundamental chemical principles. The proposed synthetic protocol is logical and based on reliable, well-established reactions. By understanding its reactivity, predicted characterization profile, and necessary safety precautions, researchers are well-equipped to unlock the potential of this versatile building block in their synthetic campaigns.
References
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PubChem. (n.d.). 2-bromo-N-(4-fluorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
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Chemsrc. (2025). N-(2-Bromo-4-fluorophenyl)acetamide. Retrieved from [Link]
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PubChem. (n.d.). N-(2-bromo-4-fluorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
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KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. Retrieved from [Link]
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Qian, F., Fang, Z., & Zhu, J. (2012). 2,2-Dibromo-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1824. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 2'-Bromo-4'-fluoroacetanilide. Retrieved from [Link]
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IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]
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